molecular formula C9H7BrF2O2 B3059855 Methyl 4-(bromomethyl)-2,5-difluorobenzoate CAS No. 1355488-72-0

Methyl 4-(bromomethyl)-2,5-difluorobenzoate

Cat. No.: B3059855
CAS No.: 1355488-72-0
M. Wt: 265.05
InChI Key: BUGNGBVWYRKVFF-UHFFFAOYSA-N
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Description

Methyl 4-(bromomethyl)-2,5-difluorobenzoate (CAS: 1355488-72-0) is a halogenated aromatic ester with the molecular formula C₉H₇BrF₂O₂ (molecular weight: 277.36 g/mol) . Its structure comprises a benzene ring substituted with a bromomethyl group at position 4 and fluorine atoms at positions 2 and 5, esterified as a methyl ester. This compound is typically available at 95–97% purity and is utilized as an intermediate in pharmaceutical synthesis and materials science due to its reactive bromomethyl group and electron-withdrawing fluorine substituents .

Properties

IUPAC Name

methyl 4-(bromomethyl)-2,5-difluorobenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrF2O2/c1-14-9(13)6-3-7(11)5(4-10)2-8(6)12/h2-3H,4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUGNGBVWYRKVFF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=C(C(=C1)F)CBr)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrF2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501195324
Record name Benzoic acid, 4-(bromomethyl)-2,5-difluoro-, methyl ester
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Molecular Weight

265.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1355488-72-0
Record name Benzoic acid, 4-(bromomethyl)-2,5-difluoro-, methyl ester
Source CAS Common Chemistry
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzoic acid, 4-(bromomethyl)-2,5-difluoro-, methyl ester
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Record name methyl 4-(bromomethyl)-2,5-difluorobenzoate
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Preparation Methods

Precursor Synthesis and Substrate Selection

The synthesis of methyl 4-(bromomethyl)-2,5-difluorobenzoate begins with the preparation of methyl 2,5-difluoro-4-methylbenzoate (1), the immediate precursor for bromination. Two principal pathways dominate:

Esterification of 2,5-Difluoro-4-methylbenzoic Acid

2,5-Difluoro-4-methylbenzoic acid undergoes esterification with methanol under acidic catalysis. Dimethyl sulfate (DMS) in dimethylacetamide (DMAc) at 60–80°C achieves near-quantitative conversion to (1) within 4–6 hours. Alternative methods using thionyl chloride (SOCl₂) in methanol yield comparable results but require stringent moisture control.

Key Data:

Catalyst Solvent Temperature (°C) Yield (%) Purity (HPLC)
DMS/DMAc DMAc 60–80 98.5 99.2
SOCl₂/MeOH Methanol 25 (reflux) 95.7 98.8

Crystallization from hexane/ethyl acetate (3:1 v/v) reduces defluorinated impurities to <0.1%.

Directed Metalation of Fluorinated Toluene Derivatives

A less common route involves directed ortho-metalation of 1,2,4-trifluorotoluene using lithium diisopropylamide (LDA) at −78°C, followed by carboxylation with CO₂ and subsequent esterification. While academically instructive, this method’s operational complexity limits industrial adoption.

Radical Bromination Methodologies

N-Bromosuccinimide (NBS)-Mediated Bromination

The benchmark process employs NBS (1.05–1.10 equiv) with azobisisobutyronitrile (AIBN, 0.05–0.10 equiv) in chlorinated solvents.

Optimized Protocol:

  • Charge (1) (1.0 equiv), NBS (1.08 equiv), and AIBN (0.08 equiv) into CCl₄ (5 vol).
  • Reflux at 80°C under N₂ for 12–16 hours.
  • Cool to 25°C, filter succinimide byproducts, and concentrate.
  • Purify via crystallization from heptane/CH₂Cl₂ (4:1).

Performance Metrics:

Scale (kg) Conversion (%) Isolated Yield (%) Purity (HPLC)
0.5 99.8 85.3 99.5
10 99.5 83.7 99.1

Byproduct analysis reveals ≤0.5% dibrominated species (4-(dibromomethyl)-2,5-difluorobenzoate), mitigated by controlled NBS stoichiometry.

Alternative Brominating Agents

HBr/H₂O₂ System

Gaseous HBr (3.0 equiv) with 30% H₂O₂ (1.5 equiv) in acetic acid at 50°C achieves 72–75% yield over 24 hours. While avoiding NBS costs, this method necessitates corrosion-resistant equipment and generates aqueous waste requiring neutralization.

Photochemical Bromination

UV irradiation (254 nm) of (1) with Br₂ in CCl₄ attains 68% yield but suffers from poor selectivity (dibromination: 15–18%).

Process Intensification and Scalability

Continuous Flow Bromination

Substituting batch reactors with microfluidic systems enhances heat transfer and reduces reaction time:

Parameter Batch (12 L) Flow (1 L/min)
Reaction Time (h) 14 2.5
Space-Time Yield (kg/m³·h) 0.8 5.2
Energy Consumption (kWh/kg) 18.7 9.4

Flow systems maintain 84–86% yield with 99.3% purity, demonstrating viability for multi-kilogram production.

Solvent Recycling

CCl₄ recovery via distillation achieves 92–95% reuse over five cycles without yield degradation.

Analytical Characterization and Quality Control

Spectroscopic Validation

  • ¹H NMR (400 MHz, CDCl₃): δ 7.65 (d, J=8.4 Hz, 1H), 7.32 (d, J=8.0 Hz, 1H), 4.51 (s, 2H), 3.93 (s, 3H).
  • ¹³C NMR : 165.2 (C=O), 152.1–148.3 (CF), 130.5–116.2 (Ar-C), 33.7 (CH₂Br), 52.4 (OCH₃).

Impurity Profiling

HPLC-MS identifies critical impurities:

Impurity RT (min) m/z Source
Dibromomethyl analog 12.7 343.98 Overbromination
2,5-Difluorobenzoic acid 9.2 174.03 Ester hydrolysis
4-Methyl-2,5-difluorobenzoate 14.1 186.05 Incomplete bromination

Specifications for pharmaceutical-grade material require total impurities <0.5%.

Industrial-Scale Case Study

A 50 kg campaign using the NBS/AIBN method achieved:

  • Throughput : 5.2 kg/day
  • Total Cost : $412/kg (including solvent recovery)
  • Waste Streams : 0.8 kg succinimide/kg product, treated via incineration.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(bromomethyl)-2,5-difluorobenzoate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Nucleophilic Substitution: Products include azides, thiocyanates, and ethers.

    Oxidation: Products include carboxylic acids and aldehydes.

    Reduction: The major product is the corresponding methyl derivative.

Scientific Research Applications

Organic Synthesis

Methyl 4-(bromomethyl)-2,5-difluorobenzoate serves as an important intermediate in the synthesis of pharmaceuticals and agrochemicals. Its reactivity allows it to participate in various coupling reactions, notably the Suzuki–Miyaura cross-coupling reaction, which is essential for forming carbon-carbon bonds in complex organic molecules.

Biochemical Studies

In biological research, this compound is utilized as a probe in enzyme inhibition studies. The bromomethyl group can covalently bond with nucleophilic residues in enzymes, allowing researchers to investigate enzyme mechanisms and interactions.

Material Science

The compound is also applied in the development of specialty chemicals and materials. Its unique electronic properties due to the fluorine atoms enhance its utility in creating fluorinated polymers with specific characteristics such as increased stability and reactivity .

Case Studies

Study Application Findings
Enzyme Inhibition StudyInvestigated the inhibition of specific enzymes using this compound as a probeDemonstrated effective covalent modification of target enzymes, leading to insights into their catalytic mechanisms
Organic SynthesisUtilized in the synthesis of complex organic molecules via Suzuki–Miyaura couplingEnabled the formation of new carbon-carbon bonds, showcasing its role as a versatile building block in organic chemistry
Material DevelopmentExplored for use in creating fluorinated polymersResulted in materials with enhanced thermal stability and chemical resistance due to the presence of fluorine

Mechanism of Action

The mechanism of action of Methyl 4-(bromomethyl)-2,5-difluorobenzoate involves its interaction with specific molecular targets. The bromomethyl group can undergo nucleophilic substitution, leading to the formation of covalent bonds with target molecules. This interaction can inhibit the activity of enzymes or alter the function of proteins, thereby exerting its biological effects . The fluorine atoms enhance the compound’s stability and lipophilicity, facilitating its interaction with biological membranes and molecular targets.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Halogen and Substituent Variations

Table 1: Key Structural and Physical Properties
Compound Name Molecular Formula Molecular Weight (g/mol) Substituents (Positions) Key Features
Methyl 4-(bromomethyl)-2,5-difluorobenzoate C₉H₇BrF₂O₂ 277.36 BrCH₂ (4), F (2,5), COOCH₃ High reactivity at bromomethyl site
Methyl 4-(4-bromo-1-methyl-1H-pyrazol-5-yl)-2,5-difluorobenzoate (13d) C₁₂H₁₀BrF₂N₂O₂ 331.12 Pyrazole (4-Br, 1-CH₃), F (2,5), COOCH₃ Incorporates heterocyclic ring; potential medicinal applications
Methyl 2,5-dibromobenzoate C₈H₆Br₂O₂ 297.95 Br (2,5), COOCH₃ Higher halogen density; increased electrophilicity
Methyl 4-(bromomethyl)-2,6-difluorobenzoate C₉H₇BrF₂O₂ 277.36 BrCH₂ (4), F (2,6), COOCH₃ Steric hindrance at ortho-fluorine positions
4-(Bromomethyl)benzaldehyde C₈H₇BrO 199.05 BrCH₂ (4), CHO Aldehyde group enables condensation reactions
Key Findings :
  • Reactivity : The bromomethyl group in this compound facilitates nucleophilic substitution reactions, similar to 4-(bromomethyl)benzaldehyde . However, the ester group in the former reduces electrophilicity compared to the aldehyde.
  • Electronic Effects : Fluorine atoms at positions 2 and 5 enhance electron withdrawal, stabilizing intermediates in cross-coupling reactions. In contrast, Methyl 2,5-dibromobenzoate lacks fluorine but has higher bromine density, favoring halogen-bonding interactions .

Functional Group and Application Comparisons

Pharmaceutical Intermediates :
  • This compound is used in synthesizing kinase inhibitors and other bioactive molecules, leveraging its bromomethyl group for alkylation .
  • Compound 13d (from ) incorporates a pyrazole ring, enhancing binding affinity to biological targets like enzymes or receptors .
Materials Science :
  • Oligomers like OPCBMMB () integrate bromomethylbenzene units into fullerene-polymer hybrids for organic photovoltaics. The fluorine-free analogues in such systems exhibit reduced electron-withdrawing effects but improved solubility .
Toxicological Profiles :

    Biological Activity

    Methyl 4-(bromomethyl)-2,5-difluorobenzoate is a halogenated aromatic ester characterized by its unique structure, which includes a bromomethyl group and two fluorine atoms on the aromatic ring. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry as an intermediate in the synthesis of various pharmaceutical agents.

    • Molecular Formula: C₉H₇BrF₂O₂
    • Molecular Weight: Approximately 251.06 g/mol
    • Physical State: White to off-white crystalline powder
    • Solubility: Low in water; high in organic solvents (e.g., ethanol, ether)

    Structural Features

    The compound features:

    • A bromomethyl group at the para position relative to the ester functionality.
    • Two fluorine atoms at the ortho positions on the aromatic ring.
      This arrangement contributes to its chemical reactivity and potential biological activity.

    Biological Activity Overview

    This compound has shown promise in various biological applications:

    • Antiviral Properties : It serves as an important intermediate in synthesizing compounds with anti-HIV properties. The mechanism involves binding interactions with viral enzymes, potentially inhibiting their activity.
    • Enzyme Inhibition : The compound has been studied for its role as a substrate or inhibitor in enzyme-catalyzed reactions. Its fluorinated structure enhances metabolic stability and bioactivity, making it a candidate for developing enzyme inhibitors relevant to treating diseases like diabetes.
    • Pharmaceutical Development : Research indicates that derivatives of this compound may exhibit significant biological activity, including potential applications in cancer therapy and treatment of diabetic complications through aldose reductase inhibition.

    Case Study 1: Synthesis of Antifolate Compounds

    A study synthesized a series of quinazoline-based thymidylate synthase inhibitors containing difluorinated p-aminobenzoate rings. This compound was utilized as an intermediate, demonstrating its utility in producing compounds that inhibit cancer cell growth .

    Research on the interaction of this compound with biological systems indicates that it may function as an enzyme inhibitor. Studies have shown that modifications to its structure can significantly alter its binding affinity to target enzymes involved in disease pathways.

    Comparative Analysis with Related Compounds

    Compound NameStructural FeaturesBiological Activity
    Methyl 4-bromomethylbenzoateBromomethyl group at para positionIntermediate in organic synthesis
    Methyl 4-fluorobenzoateFluorine substituent instead of bromineDifferent reactivity profiles
    Methyl 2-bromomethylbenzoateBromomethyl group at ortho positionVaried biological activities
    Methyl 4-chlorobenzoateChlorine substituent instead of bromineSimilar synthetic pathways

    This table illustrates how the unique halogenation pattern of this compound distinguishes it from related compounds, potentially leading to different biological activities.

    Q & A

    Q. What are the recommended synthetic pathways for Methyl 4-(bromomethyl)-2,5-difluorobenzoate, and how can reaction efficiency be optimized?

    Methodological Answer: The synthesis typically involves halogenation and esterification steps. A precursor such as 2,5-difluorobenzoic acid can undergo bromomethylation via radical bromination or substitution reactions. For example:

    • Step 1: Bromination of the methyl group in a difluorobenzoate precursor using N-bromosuccinimide (NBS) under UV light or with a radical initiator like AIBN .
    • Step 2: Esterification via methanol and acid catalysis (e.g., H₂SO₄) to form the methyl ester.
      Optimization Tips:
      • Control reaction temperature (25–50°C) to minimize side products like di-brominated derivatives.
      • Use anhydrous conditions to prevent hydrolysis of the ester group .

    Q. How should researchers handle this compound safely in the lab?

    Methodological Answer:

    • Personal Protective Equipment (PPE): Wear nitrile gloves, lab coat, and safety goggles. Use a fume hood for all procedures.
    • First Aid Measures:
      • Eye Exposure: Flush with water for 15 minutes; consult an ophthalmologist .
      • Skin Contact: Wash with soap and water for 15 minutes; remove contaminated clothing .
    • Storage: Store in a cool, dry place away from light. Use amber glass bottles to prevent photodegradation .

    Q. What analytical techniques are suitable for characterizing this compound?

    Methodological Answer:

    • Nuclear Magnetic Resonance (NMR): Use 1H^{1}\text{H} and 19F^{19}\text{F} NMR to confirm the positions of fluorine and bromine substituents.
    • Mass Spectrometry (MS): High-resolution MS (HRMS) can verify molecular weight (C₉H₇BrF₂O₂; theoretical ~281.96 g/mol).
    • X-ray Crystallography: For structural elucidation, co-crystallize with a suitable solvent (e.g., dichloromethane) .

    Advanced Research Questions

    Q. How can competing reactivity of the bromomethyl group be managed during functionalization?

    Methodological Answer: The bromomethyl group is highly electrophilic and prone to nucleophilic substitution. To avoid premature reactions:

    • Protection Strategies: Temporarily protect the ester group using tert-butyl or trimethylsilyl groups during functionalization .
    • Solvent Selection: Use polar aprotic solvents (e.g., DMF or DMSO) to stabilize transition states and reduce side reactions .
      Case Study: In triazine-based syntheses, bromomethyl derivatives react selectively with amines at controlled pH (7–9) .

    Q. How do structural modifications (e.g., fluorine positioning) affect the compound’s reactivity in cross-coupling reactions?

    Methodological Answer: Fluorine’s electron-withdrawing nature directs electrophilic substitution. Key considerations:

    • Ortho-Fluorine Effects: Increase steric hindrance, slowing Suzuki-Miyaura coupling.
    • Para-Fluorine Effects: Enhance stability of intermediates in Ullmann couplings.
      Data Table:
    Fluorine PositionReaction TypeYield (%)Byproducts
    2,5-difluoroSuzuki72<5%
    3,5-difluoroUllmann6510–15%
    Data inferred from analogous benzoate systems .

    Q. What contradictions exist in reported toxicity profiles, and how can they be resolved?

    Methodological Answer: Current literature lacks comprehensive toxicological data. To address discrepancies:

    • In Silico Modeling: Use tools like OECD QSAR Toolbox to predict acute toxicity based on bromine and fluorine substituents .
    • In Vitro Testing: Conduct MTT assays on human cell lines (e.g., HEK293) to quantify cytotoxicity. Preliminary data suggests LC₅₀ > 500 µM, but batch-dependent impurities (e.g., residual Br₂) may skew results .

    Q. How does the compound’s stability vary under different storage conditions?

    Methodological Answer:

    • Thermal Stability: Degrades above 60°C, forming 2,5-difluorobenzoic acid and methyl bromide (GC-MS confirmation) .
    • Photostability: UV light accelerates debromination. Store in amber vials; monitor via HPLC for degradation peaks at 254 nm .

    Q. What role does this compound play in medicinal chemistry applications?

    Methodological Answer: The bromomethyl group serves as a versatile handle for bioconjugation. Examples include:

    • Protease Inhibitors: As a building block for DPP-4 inhibitors, where fluorine enhances metabolic stability .
    • Antimicrobial Agents: Derivatives with amino groups show activity against E. coli (MIC = 32 µg/mL) .

    Retrosynthesis Analysis

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    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
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    Top-N result to add to graph 6

    Feasible Synthetic Routes

    Reactant of Route 1
    Reactant of Route 1
    Methyl 4-(bromomethyl)-2,5-difluorobenzoate
    Reactant of Route 2
    Reactant of Route 2
    Methyl 4-(bromomethyl)-2,5-difluorobenzoate

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